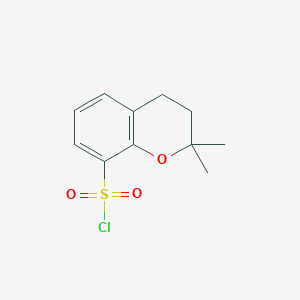
2,2-Dimethyl-3,4-dihydrochromene-8-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Catalysis
Ionic liquids and sulfonic acid functionalized compounds, such as pyridinium chloride derivatives, have been developed and characterized for their application in catalysis. These materials are used as efficient, homogeneous, and reusable catalysts for the solvent-free synthesis of various organic compounds. For example, the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones involves one-pot multi-component condensation reactions facilitated by these catalysts, highlighting their potential in green chemistry and sustainable processes (Moosavi‐Zare et al., 2013).
Analytical Chemistry
Dansyl chloride and its derivatives are widely used for the detection of amino acids at picomole levels. These chromophoric reagents enable the high-performance liquid chromatography (HPLC) analysis of amino acids, demonstrating their importance in bioanalytical applications. Such methodologies are crucial for understanding biological processes and developing pharmaceuticals (Malencik et al., 1990).
Material Science
Research has also focused on the synthesis of novel materials, such as soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit exceptional properties, including high thermal stability, low dielectric constants, and strong mechanical strength. They are potentially useful in various applications, ranging from electronics to advanced composites, showcasing the versatility of sulfone and pyridine-based compounds in material science (Liu et al., 2013).
Sensor Development
The development of selective sensors for metal ions is another area of application. Fluorescent sensors, incorporating crown ether moieties and reacting with specific metal ions, exemplify the utilization of sulfonamide chemistry in environmental monitoring and biomedical research. These sensors can detect toxic metals like antimony and thallium at very low concentrations, underlining the role of sulfone derivatives in analytical chemistry and public health (Qureshi et al., 2019).
Mechanism of Action
Target of Action
It is known that sulfonamide drugs, which share a similar functional group, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, which share a similar functional group, are known to inhibit the enzymes mentioned above, thereby affecting the associated physiological processes .
Biochemical Pathways
Based on the known actions of sulfonamides, it can be inferred that the compound may affect the carbonic anhydrase and tetrahydropteroate synthetase pathways .
Result of Action
Based on the known actions of sulfonamides, it can be inferred that the compound may have effects on diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .
properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-8-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c1-11(2)7-6-8-4-3-5-9(10(8)15-11)16(12,13)14/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYJTDZEJDPCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC=C2)S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

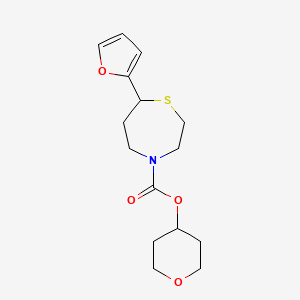
![(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2775719.png)
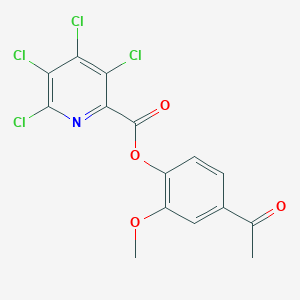
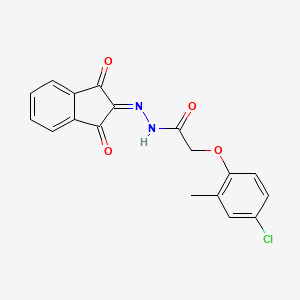
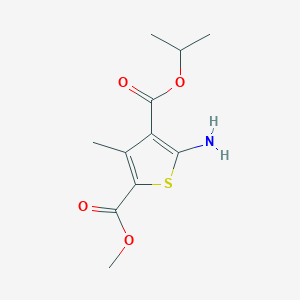
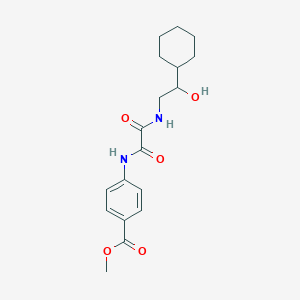
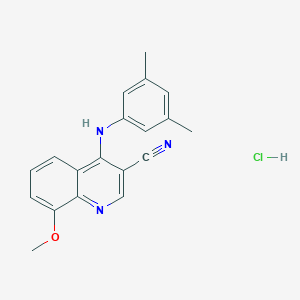
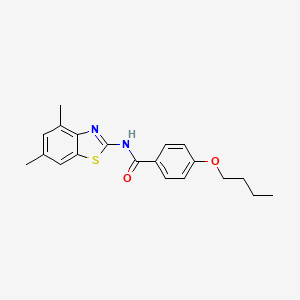
![[4-(3-Chlorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2775730.png)
![5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2775733.png)
![tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/no-structure.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2775735.png)
![1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline](/img/structure/B2775739.png)
